

n-Butyl Carbamate: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Butyl carbamate

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For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of n-**butyl carbamate**, covering its fundamental properties, synthesis protocols, and its relationship with cellular signaling pathways. This document summarizes key data in a structured format and includes detailed experimental methodologies and visual diagrams to support laboratory applications and further research.

Core Properties of n-Butyl Carbamate

n-**Butyl carbamate**, also known as carbamic acid butyl ester, is an organic compound with key applications in chemical synthesis.^{[1][2][3]} Its fundamental properties are summarized below.

Property	Value	References
CAS Number	592-35-8	[1][2][3]
Molecular Formula	C5H11NO2	[1][2][3]
Molecular Weight	117.15 g/mol	[1][2]
IUPAC Name	butyl carbamate	[2]
Synonyms	Carbamic Acid Butyl Ester, n- Butyl carbamate	[1][2]
Melting Point	51-56 °C	[2][4]
Boiling Point	204 °C	[2][4]
Flash Point	108-109 °C	[4][5]
Appearance	White crystalline solid	
Solubility	Soluble in water	[4]

Synthesis of n-Butyl Carbamate: Experimental Protocols

The synthesis of **n-butyl carbamate** can be achieved through various methods. Below are detailed protocols for established synthesis routes.

Method 1: Reaction of Urea and n-Butyl Alcohol

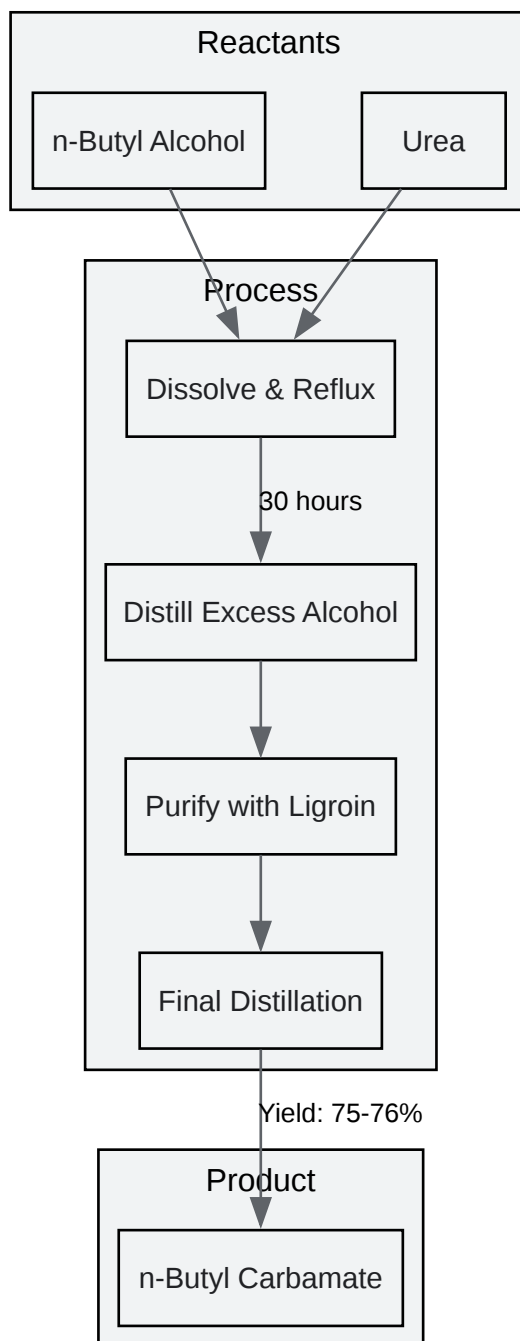
This procedure is adapted from the preparation of n-propyl carbamate and involves the reaction of urea with n-butyl alcohol.[5]

Experimental Protocol:

- In a 2-liter round-bottomed flask equipped with a reflux condenser, place 970 g (13.1 moles) of n-butyl alcohol.
- Warm the alcohol and add 180 g (3 moles) of urea in small portions with shaking, ensuring the urea dissolves without melting to form a separate layer.

- Once all the urea is dissolved, reflux the solution for thirty hours. During this time, ammonia will be evolved.
- After reflux, remove the condenser and distill the excess n-butyl alcohol until the liquid temperature reaches 150°C.
- The remaining material, which solidifies upon cooling, is crude n-**butyl carbamate**.
- To purify, boil the crude product with 1 liter of ligroin (b.p. 60–90°), filter the hot solution, and repeat the extraction of the undissolved solid with smaller portions of ligroin.
- Combine the ligroin filtrates and washings, and distill at atmospheric pressure until the liquid temperature reaches 150°C.
- The residue is then distilled under reduced pressure, and the fraction boiling at 108–109°C/14 mm is collected as pure n-**butyl carbamate**.^[5] The yield is typically in the range of 75-76%.^[5]

Synthesis of n-Butyl Carbamate from Urea

[Click to download full resolution via product page](#)Caption: Workflow for n-**butyl carbamate** synthesis.

Method 2: One-Pot Synthesis from Butylamine

This method provides an efficient one-pot procedure for synthesizing **n-butyl carbamates** from butylamine and a chloroformate, followed by the addition of an alcohol.^[6]

Experimental Protocol:

- To a solution of butylamine (1.0 equiv.) and pyridine (1.2 equiv.) in anhydrous dichloromethane (DCM) at 0°C, add phenyl chloroformate (1.1 equiv.) dropwise.
- Stir the mixture at room temperature for 1 hour.
- Add the desired alcohol or phenol (1.2 equiv.) and continue stirring at room temperature for 12-24 hours.
- For work-up, cool the reaction mixture and quench with water or a saturated sodium bicarbonate solution.
- Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or recrystallization to obtain the pure **n-butyl carbamate**.^[6]

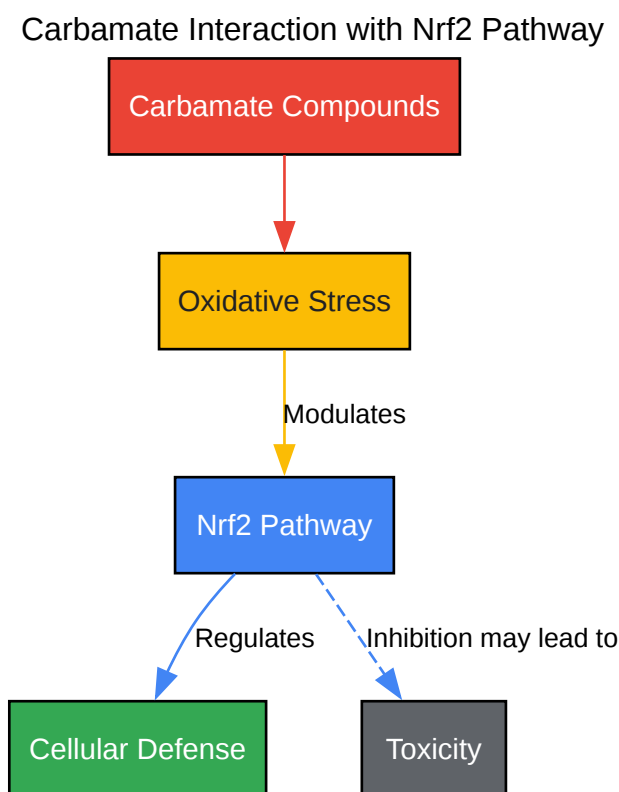
Carbamates and Cellular Signaling Pathways

While specific signaling pathways directly modulated by **n-butyl carbamate** are not extensively documented, the broader class of carbamate compounds is known to interact with key cellular pathways. This is particularly relevant in the context of drug development and toxicology.

Interaction with the Nrf2 Signaling Pathway

Carbamate compounds are known to influence the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of cellular defense against oxidative stress.^[7]

- Mechanism of Action: The Nrf2 pathway is a primary defense mechanism against oxidative damage.[7] Carbamates can induce oxidative stress, which in turn can modulate Nrf2 signaling. The interaction can be complex, with some studies indicating that carbamates can inhibit the Nrf2-ARE (antioxidant response element) defense pathway, while others suggest a potential for activation depending on the specific compound and exposure conditions.[7]
- Implications: Inhibition of Nrf2 signaling by certain carbamates can lead to increased cellular susceptibility to oxidative damage and toxicity.[7] This interaction is a key consideration in evaluating the toxicological profile of carbamate-containing compounds.



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Caption: Carbamate interaction with the Nrf2 pathway.

Role in Drug Development and as Protecting Groups

The carbamate functional group is a crucial component in medicinal chemistry and drug design.[8][9][10] Carbamates are often used as protecting groups for amines in organic synthesis due to their stability and the relative ease of their removal under specific conditions.[8]

Structurally related compounds, such as tert-**butyl carbamate** derivatives, are extensively used as linkers in the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs).[11] These bifunctional molecules are designed to induce the degradation of specific target proteins. For instance, carbamate-containing linkers are integral to PROTACs targeting the Androgen Receptor (AR) and Bromodomain and Extra-Terminal (BET) proteins, which are implicated in various cancers.[11] The carbamate moiety in these linkers provides a stable and synthetically versatile scaffold for connecting the target-binding and E3 ligase-recruiting portions of the PROTAC molecule.[11]

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